BenchChemオンラインストアへようこそ!

ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Lipophilicity Drug-likeness Permeability

This ethyl ester pyridazinone (logP 2.32) is the preferred choice for passive membrane permeability in screening decks, offering a distinct lipophilicity-solubility window versus the methyl ester (logP 1.79) or free acid (logP 0.40). As a development-track prodrug candidate, it enhances oral bioavailability for targets requiring the free acid as the active species. Co-characterized with its comparators, it's ideal for calibrating computational logP/logSw models or training SAR in ester homologation.

Molecular Formula C15H15FN2O4
Molecular Weight 306.293
CAS No. 1225130-35-7
Cat. No. B2468407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate
CAS1225130-35-7
Molecular FormulaC15H15FN2O4
Molecular Weight306.293
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)OC)F
InChIInChI=1S/C15H15FN2O4/c1-3-22-15(20)9-18-14(19)7-6-13(17-18)11-5-4-10(21-2)8-12(11)16/h4-8H,3,9H2,1-2H3
InChIKeyCKPUFTOGYVLFHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 79 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate (CAS 1225130-35-7): Procurement-Relevant Chemical Identity, Comparator Set, and Evidence Scope


Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate is a pyridazinone-based screening compound (ChemDiv ID Y041-9126) with a molecular formula of C15H15FN2O4, a molecular weight of 306.29 g/mol, and a computed logP of 2.32 . It belongs to a chemotype in which the N1-acetate ester moiety is varied to tune drug-like properties. The most relevant comparators are the methyl ester analog (methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate, ChemDiv ID Y043-1416) and the carboxylic acid parent compound ([3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, CAS 1225134-66-6) [1]. A structurally closely related N-indolylacetamide derivative (2N1HIA) has been functionally characterized in an osteoclast differentiation assay, providing class-level biological context for this scaffold [2]. Direct, high-strength comparative biological data for the target compound itself remain limited; the evidence guide below therefore focuses on quantifiable physicochemical differentiation and scaffold-level pharmacological precedent.

Why Generic Substitution Fails for Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate


Substituting the ethyl ester with the methyl ester or the free acid is not a neutral decision. The three compounds exhibit systematically different computed logP values (ethyl: 2.32; methyl: 1.79; acid: 0.40) [1], which translates into large differences in predicted passive membrane permeability and aqueous solubility (logSw: ethyl −2.93 vs. methyl −2.64) . In a chemotype where ester-to-acid conversion is a known prodrug strategy to enhance oral bioavailability [2], the ethyl ester occupies a distinct lipophilicity-solubility window that cannot be replicated by simply swapping the ester or hydrolyzing it to the acid. If a screening campaign or preclinical study is designed around a specific logP or solubility profile, generic substitution risks altering hit rates, SAR interpretation, and in vivo pharmacokinetic outcomes.

Quantitative Differentiation Evidence for Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate vs. Closest Analogs


Lipophilicity (logP) Step-Up from Methyl Ester to Ethyl Ester: A 3.4-Fold Increase in Predicted Partition Coefficient

The ethyl ester exhibits a computed logP of 2.32, compared with 1.79 for the methyl ester analog and 0.40 for the carboxylic acid parent [1]. The increase of 0.53 logP units over the methyl ester corresponds to an approximately 3.4-fold higher predicted octanol-water partition coefficient, and the 1.92 logP unit increase over the acid corresponds to an ~83-fold higher partition coefficient.

Lipophilicity Drug-likeness Permeability

Aqueous Solubility (logSw) Penalty of the Ethyl Ester: A 2-Fold Lower Predicted Solubility Compared to the Methyl Ester

The ethyl ester has a computed logSw of −2.93, while the methyl ester analog has a logSw of −2.64, indicating an approximately 2-fold lower predicted aqueous solubility for the ethyl ester .

Aqueous solubility Formulation Drug-likeness

Scaffold-Level Anti-Osteoclast Activity: 2N1HIA (Same Core) Inhibits Osteoclast Differentiation Without Cytotoxicity

2N1HIA, which shares the identical 2-fluoro-4-methoxyphenyl-pyridazinone core with the target ethyl ester, was identified from a screen of 11 compounds as the only one that significantly decreased multinucleated TRAP-positive osteoclast formation in a dose-dependent manner (0.5–3 µM) without inducing cytotoxicity, an effect mechanistically linked to suppression of cathepsin K expression and MMP-9 activity [1]. No biological data are currently available for the ethyl ester itself; this evidence is class-level only.

Osteoporosis Osteoclast Bone resorption

Ester Prodrug Precedent in the Pyridazinone Class: Ethyl Esters Improve Oral Bioavailability of the Parent Acid

In a series of pyridazinone-functionalized phenylalanine alpha4 integrin antagonists, replacement of the carboxylic acid with an ethyl ester prodrug resulted in improved oral bioavailability in rats [1]. Although the study does not include the target compound, it establishes class-level precedent that ethyl esterification of pyridazinone acetic acid derivatives is a validated strategy for enhancing in vivo exposure.

Prodrug Oral bioavailability Pharmacokinetics

Purity Specification Parity: Ethyl Ester, Methyl Ester, and Acid All Available at 95% Purity

The ethyl ester from ChemDiv, the methyl ester from Sigma-Aldrich (product PRIH3239D315), and the carboxylic acid from Combi-Blocks (catalog QY-8048) are all listed with a purity of 95% . No single ester form offers a purity advantage that would dictate procurement choice on quality grounds alone.

Compound quality Screening collection Reproducibility

High-Confidence Application Scenarios for Ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate Based on Differential Evidence


Osteoporosis and Bone Resorption Drug Discovery Screening

The scaffold's demonstrated anti-osteoclast activity (2N1HIA, same core, IC50 range 0.5–3 µM without cytotoxicity) [1] positions the ethyl ester as a screening candidate in RANKL-induced osteoclast differentiation assays, particularly in programs that require an ester prodrug with moderate lipophilicity (logP 2.32) for cell permeability.

Cell-Permeability-Focused Phenotypic Screening Libraries

With a logP of 2.32—higher than both the methyl ester (1.79) and the acid (0.40)—the ethyl ester is the preferred choice for inclusion in screening decks where passive membrane permeability is a key selection criterion, such as intracellular target-based assays or CNS phenotypic screens .

Oral Prodrug Feasibility Studies

The J. Med. Chem. precedent demonstrating that ethyl esterification of pyridazinone acetic acids improves oral bioavailability in rats [2] supports the use of this compound as a development-track prodrug candidate for targets where the free acid is the intended active species but requires enhanced absorption.

Comparator-Free Physicochemical Benchmarking of Novel Pyridazinone Esters

Because the ethyl, methyl, and acid forms have been co-characterized for logP, logD, and logSw from the same vendor source (ChemDiv) , this compound series can serve as an internal reference set for calibrating computational logP/logSw models or for training medicinal chemists in ester homologation SAR within the pyridazinone scaffold.

Quote Request

Request a Quote for ethyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.